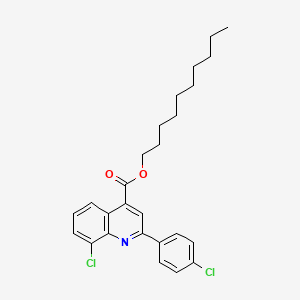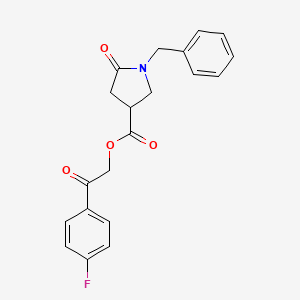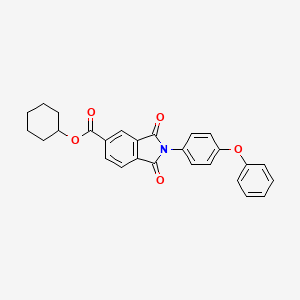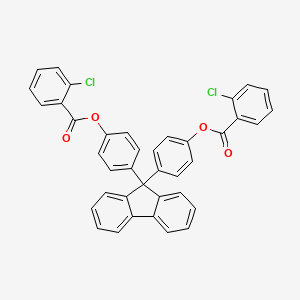![molecular formula C13H8ClN3O2 B12470241 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile](/img/structure/B12470241.png)
4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a nitro group and a chlorophenylamino group attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile typically involves the nitration of 4-[(4-Chlorophenyl)amino]benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine derivative. This reaction can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions. For example, halogenation can introduce additional halogen atoms onto the aromatic ring using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Halogenation using bromine or chlorine with a Lewis acid catalyst such as aluminum chloride.
Major Products:
Reduction: 4-[(4-Chlorophenyl)amino]-3-aminobenzonitrile.
Substitution: Halogenated derivatives of this compound.
科学研究应用
Medicinal Chemistry: This compound may serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic properties. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Materials Science: The compound’s aromatic structure and functional groups make it suitable for use in the design of advanced materials, such as organic semiconductors and polymers.
Biological Research: Researchers may explore the biological activity of 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile and its derivatives to identify potential bioactive compounds with applications in drug discovery.
作用机制
The mechanism of action of 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile is not well-documented in the literature. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions. The presence of the nitro and chlorophenylamino groups may influence its binding affinity and specificity towards these targets.
相似化合物的比较
4-[(4-Chlorophenyl)amino]benzonitrile: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-Nitrobenzonitrile:
4-Chloro-3-nitrobenzonitrile: Lacks the amino group, which may influence its chemical properties and reactivity.
Uniqueness: 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile is unique due to the presence of both the nitro and chlorophenylamino groups on the benzonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C13H8ClN3O2 |
|---|---|
分子量 |
273.67 g/mol |
IUPAC 名称 |
4-(4-chloroanilino)-3-nitrobenzonitrile |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-13(12)17(18)19/h1-7,16H |
InChI 键 |
DDHNISXFVMCFBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)C#N)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12470172.png)
![N-cyclohexyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B12470178.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B12470184.png)
![3-(1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)propan-1-ol](/img/structure/B12470185.png)
![6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470186.png)
![(3R)-3-(3,3-dimethylbutylamino)-4-[[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12470193.png)

![N-{3-[(2-{[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide; maleic acid](/img/structure/B12470203.png)
![N-[2-(dimethylamino)phenyl]-4-[(E)-(2,5-dimethylphenyl)diazenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12470205.png)

![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide](/img/structure/B12470223.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12470227.png)

